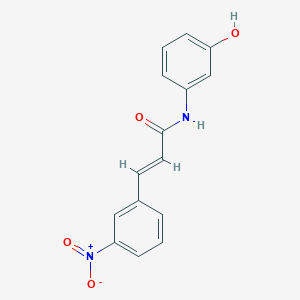

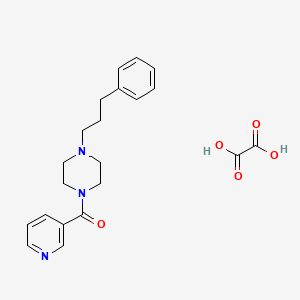

![molecular formula C19H17FN2OS B5516552 8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide, often involves N-methylation of desmethyl precursors. This process can be performed using carbon-11 as a label for PET imaging studies. For example, the synthesis of similar quinoline-2-carboxamide derivatives has been achieved with over 99% radiochemical purity, demonstrating the feasibility of synthesizing complex quinoline derivatives with high specificity and purity.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures that can significantly influence their chemical and physical properties. For instance, the introduction of fluorine atoms and other substituents into the quinoline core can affect the molecule's reactivity and binding affinity to biological targets. Structural analyses, such as X-ray diffraction and NMR, are crucial for understanding these compounds' three-dimensional configurations and the impact of various substitutions on their overall properties.

Chemical Reactions and Properties

Quinolinecarboxamides can participate in various chemical reactions, including nucleophilic addition and cyclization, to produce diverse quinoline derivatives. The presence of substituents, such as fluorine, can influence the reactivity of these compounds and their interaction with biological targets. For example, halogenated quinolinecarboxamides have been explored for their binding affinity to peripheral benzodiazepine receptors, showcasing the potential of these molecules in medical imaging applications.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are influenced by the molecular structure and can vary significantly among quinoline derivatives. For instance, the introduction of fluorine can enhance the compound's stability and solubility, making it more suitable for use in various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the behavior of this compound in chemical reactions and biological systems. The presence of electron-withdrawing or donating groups can modulate these properties, affecting the compound's interaction with biological molecules and its potential therapeutic applications.

- Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors (Matarrese et al., 2001).

- Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors (Cappelli et al., 2006).

- Aromatic δ-peptides: design, synthesis and structural studies of helical, quinoline-derived oligoamide foldamers (Jiang et al., 2003).

Scientific Research Applications

Radioligand Development for PET Imaging : Quinoline-2-carboxamide derivatives, including those related to 8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide, have been explored as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These derivatives show promise for PBR imaging in vivo, aiding in the noninvasive assessment of these receptors (Matarrese et al., 2001).

Antimycobacterial Activity : Studies on novel quinoline derivatives have revealed their potential as antimycobacterial agents. Such research includes the synthesis and evaluation of ofloxacin derivatives (related to quinolines) for their effectiveness against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008).

Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of quinolines for various applications. This includes the development of compounds like N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide, demonstrating the versatility of quinoline derivatives in chemical synthesis (Gracheva et al., 1982).

Study of Oligoamide Foldamers : Quinolinecarboxylic acid derivatives have been investigated in the context of oligoamide foldamers. These studies explore the self-association properties of these compounds in various solvents, contributing to our understanding of molecular self-assembly and its potential applications (Shang et al., 2014).

Synthesis of Quinolines via Chemical Reactions : Research on the synthesis of quinolines through chemical reactions, such as the condensation of amides with alkynes, provides insights into the chemical properties and potential applications of quinoline derivatives (Ye et al., 2018).

Photostability and Biological Activity Studies : Studies on fluoroquinolones substituted at the 8 position, such as the investigation of their photostability and biological activity post UV irradiation, are relevant to understanding the chemical stability and efficacy of quinoline derivatives in various conditions (Matsumoto et al., 1992).

properties

IUPAC Name |

8-fluoro-N-methyl-N-[(3-methylsulfanylphenyl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-22(12-13-5-3-7-15(11-13)24-2)19(23)17-10-9-14-6-4-8-16(20)18(14)21-17/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYOFHKBQAWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)SC)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)